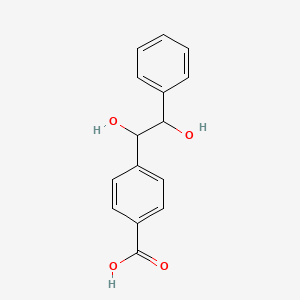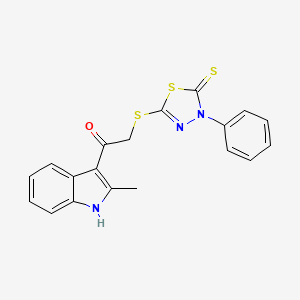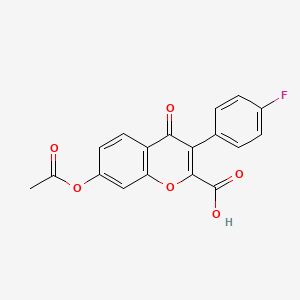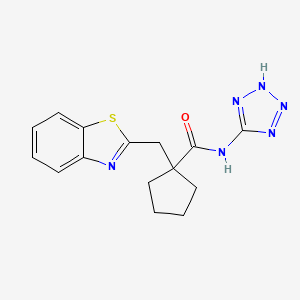![molecular formula C14H10BrN5O B12161976 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-N-[2-(1H-テトラゾール-1-イル)フェニル]ベンザミドは、臭素原子、テトラゾール環、ベンザミド基の存在を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
3-ブロモ-N-[2-(1H-テトラゾール-1-イル)フェニル]ベンザミドの合成は、通常、複数段階のプロセスを伴います。
テトラゾール環の形成: テトラゾール環は、適切なニトリルをアジ化ナトリウムと酸性条件下で環化することにより合成できます。
アミド化: 最後の段階では、ブロム化テトラゾール誘導体を適切なアミンとカップリング条件下で反応させることによりベンザミド基を形成します。これは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などの試薬を用いることがよくあります。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、収率、純度、費用対効果を最適化して、より大規模で行われます。これには、連続フロー化学技術や自動化反応器の使用が含まれる可能性があり、品質の一貫性とスケーラビリティを確保します。
3. 化学反応解析
反応の種類
置換反応: 化合物中の臭素原子は、アミンやチオールなどの他の求核剤と置換する求核置換反応を起こす可能性があります。
酸化と還元: テトラゾール環は、酸化還元反応に関与する可能性がありますが、これはあまり一般的ではありません。
カップリング反応: ベンザミド基は、さまざまなカップリング反応に関与して、より複雑な構造を形成することができます。
一般的な試薬と条件
求核置換: アジ化ナトリウム、チオール、またはアミンなどの試薬を塩基性条件下で用います。
酸化: 過酸化水素や過酸などの穏やかな酸化剤を用います。
カップリング: EDCI、HOBt、およびその他のカップリング剤を無水条件下で用います。
主な生成物
置換生成物: 求核剤に応じて、アジドからチオールまでの生成物が得られます。
酸化生成物: テトラゾール環の酸化誘導体。
カップリング生成物: より複雑なアミドまたはエステル。
4. 科学研究への応用
化学
化学において、3-ブロモ-N-[2-(1H-テトラゾール-1-イル)フェニル]ベンザミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応と経路を探索することができます。
生物学
生物学的に、この化合物は、特にGPR35などのGタンパク質共役受容体(GPCR)に対するリガンドとしての可能性について研究されています 。これは、痛み、炎症、代謝性疾患に関与する生物学的経路を調節する上で有望であることが示されています。
医学
医薬品化学において、この化合物の誘導体は、治療の可能性について研究されています。テトラゾール環は、その生体等価性で知られており、創薬における貴重な骨格です。
産業
産業的には、この化合物は、新素材の開発や医薬品や農薬の合成の中間体として使用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated tetrazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The benzamide group can engage in various coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or peracids.
Coupling: EDCI, HOBt, and other coupling agents under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to thiols.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Coupling Products: More complex amides or esters.
科学的研究の応用
Chemistry
In chemistry, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR35 . It has shown promise in modulating biological pathways involved in pain, inflammation, and metabolic disorders.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
3-ブロモ-N-[2-(1H-テトラゾール-1-イル)フェニル]ベンザミドの作用機序は、GPR35などの特定の分子標的との相互作用を含みます 。この受容体に結合すると、さまざまな細胞内シグナル伝達経路を調節し、細胞応答の変化につながる可能性があります。正確な経路と分子標的は、特定の生物学的コンテキストと他の相互作用する分子の存在によって異なる場合があります。
6. 類似化合物の比較
類似化合物
N-[2-(1H-テトラゾール-5-イル)フェニル]ベンザミド: 類似の生物学的活性を示す密接に関連する化合物。
N-(5-ブロモ-2-(1H-テトラゾール-5-イル)フェニル)-4-メトキシベンザミド: GPR35のアゴニスト活性を有する別の誘導体.
独自性
3-ブロモ-N-[2-(1H-テトラゾール-1-イル)フェニル]ベンザミドは、その特定の置換パターンが生物学的標的に対する結合親和性と選択性に影響を与える可能性があるため、際立っています。臭素原子とテトラゾール環の存在は、さまざまな用途で活用できるユニークな化学的特性を提供します。
類似化合物との比較
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: A closely related compound with similar biological activities.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: Another derivative with potent GPR35 agonistic activity.
Uniqueness
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the bromine atom and the tetrazole ring provides unique chemical properties that can be exploited in various applications.
特性
分子式 |
C14H10BrN5O |
|---|---|
分子量 |
344.17 g/mol |
IUPAC名 |
3-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChIキー |
YSOWBNWKZLQSQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12161899.png)
![N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12161905.png)


![3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12161927.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12161935.png)
![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)

![7-benzyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161964.png)


![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)

![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
